2-(3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(morpholin-4-yl)ethan-1-one
Description
The compound 2-(3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(morpholin-4-yl)ethan-1-one (hereafter referred to as Compound A) features a complex architecture combining an indole core substituted with a sulfanyl-linked 4-methylbenzyl group at position 3 and a morpholine-containing ethanone moiety at position 1. This structure positions it within a class of bioactive molecules where heterocyclic amines (e.g., morpholine, piperazine) and sulfur-based functional groups (sulfanyl, sulfonyl) are critical for pharmacological interactions.
Properties
IUPAC Name |
2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S/c1-17-6-8-18(9-7-17)16-27-21-14-24(20-5-3-2-4-19(20)21)15-22(25)23-10-12-26-13-11-23/h2-9,14H,10-13,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKSTZKLLPFCNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(morpholin-4-yl)ethan-1-one typically involves multi-step organic synthesis techniques. One common method involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Thioether Formation:
Morpholine Addition: The final step involves the reaction of the thioether-indole intermediate with morpholine under suitable conditions to form the desired product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
2-(3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(morpholin-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.
Substitution: The indole and morpholine rings can undergo electrophilic and nucleophilic substitution reactions, respectively, allowing for further functionalization of the molecule.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(morpholin-4-yl)ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound’s structural features make it a candidate for studying biological interactions, such as enzyme inhibition or receptor binding.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(morpholin-4-yl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The indole ring can participate in π-π stacking interactions, while the morpholine and thioether groups can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Key Variations
The following table summarizes Compound A and its closest analogues, highlighting structural differences and physicochemical properties derived from the provided evidence:
Detailed Analysis of Analogues
Sulfonyl vs. Sulfanyl Substituents
- Compound A contains a sulfanyl (-S-) linker, which is less electron-withdrawing than the sulfonyl (-SO₂-) group in the analogue from . The 4-chlorobenzyl substituent in introduces steric and electronic effects distinct from the 4-methyl group in Compound A, which may influence receptor selectivity.
Heterocyclic Amine Variations
- Replacing morpholine with piperazine (e.g., E690-0496 and BB05924 ) introduces a more basic nitrogen, altering hydrogen-bonding and charge distribution. These modifications increase molecular weight (538.07 g/mol vs. 404.51 g/mol for Compound A) and may affect pharmacokinetic profiles.
Simplified Analogues
- The compound in lacks the indole core, resulting in a significantly lower molecular weight (271.76 g/mol). This simplification likely reduces steric hindrance, improving bioavailability but sacrificing the indole’s planar aromatic interactions, which are critical for binding to hydrophobic pockets in biological targets.
Substituent Positional Effects
- Chlorine substituents (e.g., 2-chlorophenyl in vs. 4-chlorophenyl in ) alter electronic and steric environments. Ortho-substituted chlorines may induce conformational strain, while para-substitutions provide symmetric electronic effects.
Physicochemical and Computational Properties
- Topological Polar Surface Area (TPSA): Compounds with sulfonyl groups (e.g., , TPSA = 77 Ų) exhibit higher polarity than sulfanyl-containing analogues, impacting solubility and blood-brain barrier penetration.
- LogP Values: The morpholine ring in Compound A contributes to moderate lipophilicity (estimated LogP ~2.5–3.0), whereas piperazine derivatives (e.g., E690-0496 ) may show variable LogP depending on substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
